molecular formula C9H7FN2S B189679 4-(4-Fluorophenyl)-1,3-thiazol-2-amine CAS No. 77815-14-6

4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B189679
CAS No.: 77815-14-6
M. Wt: 194.23 g/mol
InChI Key: WSOKJBHBMAGBIP-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with carbon disulfide and an appropriate halogenated compound under basic conditions to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Fluorophenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, making it a promising candidate for drug development.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-1,3-thiazol-2-amine
  • 4-(4-Bromophenyl)-1,3-thiazol-2-amine
  • 4-(4-Methylphenyl)-1,3-thiazol-2-amine

Comparison: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound exhibits higher chemical stability and enhanced biological activity. This makes it particularly valuable in applications where stability and activity are crucial.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOKJBHBMAGBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352285
Record name 4-(4-fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77815-14-6
Record name 4-(4-fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the Hantzsch thiazole synthesis in the context of these compounds?

A1: The Hantzsch thiazole synthesis provides a direct and efficient route to synthesize a variety of substituted thiazole rings, a common heterocyclic motif found in numerous bioactive compounds. In the paper "N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine" [], researchers employed this reaction to synthesize a novel N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine derivative. This method utilizes readily available starting materials, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, highlighting the versatility and practicality of the Hantzsch synthesis for creating structurally diverse thiazole derivatives. []

Q2: What spectroscopic techniques were employed to confirm the structure of the synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine?

A2: The researchers utilized a combination of spectroscopic methods to confirm the structure of the synthesized compound. These methods included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C-NMR), and mass spectrometry. [] This multifaceted approach provides a comprehensive understanding of the compound's structure, confirming its successful synthesis.

Q3: What preliminary biological activity has been investigated for these types of compounds?

A3: The synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was screened for its in vitro antibacterial activity against two bacterial strains: Staphylococcus aureus and Chromobacterium violaceum. [] Furthermore, a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines were investigated for their anthelmintic and antibacterial properties. [, ] These initial studies suggest potential therapeutic applications for this class of compounds, warranting further investigation into their mechanisms of action and in vivo efficacy.

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